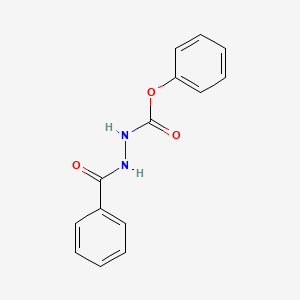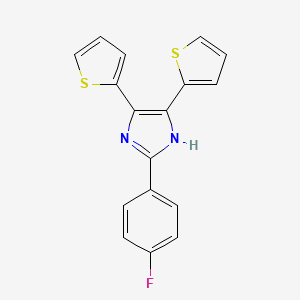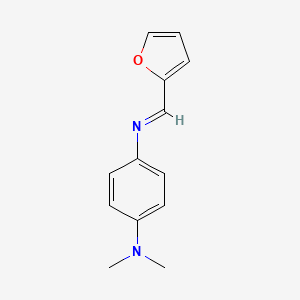![molecular formula C21H26N2O4S B5806488 N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the creation of the core structure followed by the addition of functional groups. For instance, compounds with similar structural motifs have been synthesized through processes such as reductive amination of substituted phenoxyacetones with substituted phenylethylamines, leading to products with specific biological activities (Baomin Xi et al., 2011). While specific synthesis routes for “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” are not detailed, similar synthetic strategies may apply, focusing on creating the central amide linkage and subsequently introducing the morpholinylsulfonyl and dimethylphenyl groups.
Molecular Structure Analysis
The molecular structure of compounds closely related to “this compound” reveals intricate details through techniques such as X-ray crystallography. These analyses provide insights into bond lengths, angles, and overall conformation, which are critical for understanding the compound's chemical behavior and interaction potential. For example, structural characterization has been utilized to elucidate the geometry and electronic distribution in molecules, aiding in the prediction of reactivity and interaction with biological targets (L. Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of such a compound is influenced by its functional groups. The presence of an amide bond, a morpholine ring, and a sulfonyl group suggests potential for a variety of chemical reactions, including nucleophilic substitution and amide hydrolysis. These reactions can be critical for the compound's biological activity or its further chemical modification. For example, amide bonds can undergo hydrolysis under specific conditions, altering the molecule's structure and function.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. These properties affect the compound's application, including its formulation for pharmaceutical use. Compounds with similar structures have been studied for their solubility in organic solvents and water, crystalline structure, and thermal stability, providing valuable information for drug formulation and delivery (M. Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of “this compound” can be inferred from its functional groups. The amide linkage offers potential for hydrogen bonding, influencing its interaction with biological molecules. Additionally, the electron-withdrawing effect of the sulfonyl group can affect the electron density around the morpholine ring, potentially modifying the compound's reactivity and biological activity.
For further investigation and a deeper understanding of “this compound,” and related compounds, the following references provide valuable insights:
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-4-3-5-20(17(16)2)22-21(24)11-8-18-6-9-19(10-7-18)28(25,26)23-12-14-27-15-13-23/h3-7,9-10H,8,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWIICUAFBYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)






![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)
